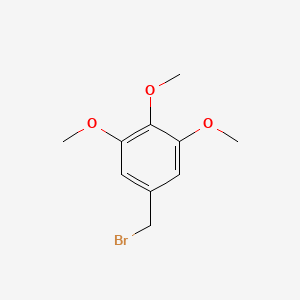

5-(Bromomethyl)-1,2,3-trimethoxybenzene

Description

Significance of Benzyl (B1604629) Halides as Synthetic Intermediates in Aromatic Chemistry

Benzyl halides, including benzyl chlorides and bromides, are pivotal reagents in the synthesis of pharmaceuticals and other complex organic molecules. wisdomlib.org Their importance stems from the reactivity of the halogen-bearing carbon atom, which is adjacent to the aromatic ring. This "benzylic" position enhances the halide's ability to act as a leaving group in nucleophilic substitution reactions.

The enhanced reactivity is attributed to the stability of the resulting benzylic carbocation intermediate. quora.compearson.com The positive charge on the benzylic carbon is delocalized across the adjacent π-system of the benzene (B151609) ring through resonance, which significantly stabilizes the intermediate and facilitates its formation. quora.compearson.com This stability allows benzyl halides, even primary ones, to undergo Sₙ1 substitution reactions at rates comparable to tertiary halides. pearson.com

Consequently, benzyl halides are versatile intermediates for a wide array of chemical transformations. They are commonly used in:

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles to introduce different functional groups. rsc.org

Cross-Coupling Reactions: They serve as essential precursors in various cross-coupling reactions to form new carbon-carbon bonds. wisdomlib.org

Benzylation Reactions: They are used to introduce the benzyl group onto other molecules, a common strategy in the synthesis of complex natural products and pharmaceuticals like diarylmethanes. rsc.org

Radical Reactions: Benzyl halides can be used to generate benzyl radicals, which are valuable intermediates for creating more complex molecular structures. chemistryviews.org

Overview of Trimethoxybenzene Scaffolds in Modern Chemical Research

The trimethoxybenzene moiety, a benzene ring substituted with three methoxy (B1213986) (—OCH₃) groups, is a recurring structural motif, or scaffold, in numerous biologically active compounds. This scaffold is particularly prominent in medicinal chemistry and drug discovery.

One of the most notable examples is the natural product Combretastatin A-4 (CA-4), isolated from the African Bush Willow tree, Combretum caffrum. researchwithnj.comglobalresearchonline.net CA-4 features a 3,4,5-trimethoxyphenyl group and is a potent inhibitor of tubulin polymerization, a critical process for cell division. globalresearchonline.nettaylorandfrancis.com By disrupting microtubule function, it acts as an anti-mitotic and vascular-disrupting agent, making it a significant lead compound in cancer therapy research. researchwithnj.comtaylorandfrancis.com The 3,4,5-trimethoxyphenyl group is considered fundamental to the biological activity of these compounds. globalresearchonline.net

The trimethoxybenzene scaffold is attractive for drug design because its methoxy groups can influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. nih.govnih.gov Researchers frequently incorporate this scaffold into new molecular designs to develop novel therapeutic agents, particularly in the field of oncology. nih.govnih.gov

Contextualizing 5-(Bromomethyl)-1,2,3-trimethoxybenzene within Electrophilic and Nucleophilic Aromatic Building Blocks

The compound this compound possesses dual chemical characteristics that make it a valuable and versatile building block in organic synthesis. Its reactivity is best understood by considering its two key components: the electrophilic bromomethyl group and the nucleophilic trimethoxy-substituted benzene ring.

Electrophilic Character: The bromomethyl group (—CH₂Br) is the primary site of electrophilicity. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an excellent target for nucleophiles. This allows the compound to readily undergo nucleophilic substitution (Sₙ2) reactions, where the bromide ion is displaced by a wide range of nucleophiles. This reactivity is central to its function as a synthetic intermediate for introducing the 1,2,3-trimethoxybenzyl moiety into larger molecules. chemicalbook.com

Nucleophilic Character: The benzene ring itself, enriched with three electron-donating methoxy groups, is nucleophilic. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org This type of reaction is known as electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. unacademy.com In contrast, nucleophilic aromatic substitution (SₙAr) is favored by electron-withdrawing groups that make the ring electron-poor. libretexts.orgunacademy.com

Therefore, this compound functions as a bifunctional reagent. It acts as an electrophile at the benzylic carbon for substitution reactions, while its aromatic core behaves as a nucleophile, poised for electrophilic aromatic substitution reactions. This dual nature allows chemists to employ it in diverse synthetic strategies to construct complex molecular architectures.

Chemical Compound Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21852-50-6 |

| Molecular Formula | C₁₀H₁₃BrO₃ |

| Molecular Weight | 261.11 g/mol |

| Melting Point | 74-75 °C |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CBr |

| InChI Key | QEGDRYOJTONTLO-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGDRYOJTONTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438636 | |

| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-50-6 | |

| Record name | 3,4,5-Trimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 5-(bromomethyl)-1,2,3-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 1,2,3 Trimethoxybenzene

Established Synthetic Routes

The most common strategies for synthesizing this compound rely on the transformation of readily available precursors, namely (3,4,5-trimethoxyphenyl)methanol and 3,4,5-trimethoxybenzaldehyde (B134019). These routes are favored for their reliability and efficiency.

A direct and widely utilized method for preparing 5-(bromomethyl)-1,2,3-trimethoxybenzene is the bromination of (3,4,5-trimethoxyphenyl)methanol. This reaction substitutes the hydroxyl group of the benzyl (B1604629) alcohol with a bromine atom.

The choice of brominating reagent is critical to the success of the synthesis, with phosphorus tribromide (PBr₃) being a frequently employed reagent for this transformation. echemi.com The use of PBr₃ is advantageous as it typically proceeds under mild conditions and minimizes the risk of carbocation rearrangements that can occur with hydrobromic acid (HBr). masterorganicchemistry.com

The reaction is generally performed by treating the alcohol with PBr₃, often in a slight excess, at reduced temperatures to control the reaction's exothermicity. One established procedure involves dissolving (3,4,5-trimethoxyphenyl)methanol in a suitable solvent, cooling the solution in an ice bath, and then adding PBr₃ dropwise. echemi.comreddit.com The reaction is typically stirred for a specific duration at low temperature before being carefully quenched. The stoichiometry of the reagents is a key parameter, with procedures often utilizing approximately one equivalent of PBr₃ for every three equivalents of the alcohol, reflecting the trifunctional nature of the reagent, though molar equivalents relative to the alcohol are also reported. echemi.commasterorganicchemistry.com

Table 1: Reaction Conditions for Bromination of (3,4,5-Trimethoxyphenyl)methanol

| Reagent | Stoichiometry (Alcohol:Reagent) | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| PBr₃ | 1 : 1 (approx.) | Room Temperature | 50 minutes | 84.44% echemi.com |

This table is interactive and allows for sorting of data.

The efficiency of the bromination reaction is significantly influenced by the choice of solvent. The ideal solvent should be inert to the reaction conditions, provide good solubility for the starting material, and facilitate the reaction's progress. Aprotic solvents are generally preferred to avoid side reactions with the brominating agent.

Dichloromethane (DCM) is a commonly used solvent for this reaction, valued for its ability to dissolve the starting alcohol and its inertness under the reaction conditions. echemi.com Procedures describe dissolving (3,4,5-trimethoxyphenyl)methanol in dry DCM before the addition of the phosphorus tribromide solution. echemi.com Benzene (B151609) has also been cited as a suitable solvent for the bromination of benzyl alcohols with PBr₃. echemi.com The use of a dry solvent is crucial to prevent the decomposition of the PBr₃ reagent. The selection of the solvent system directly impacts the reaction's yield and the ease of product isolation and purification.

While detailed industrial scale-up reports for this compound are not extensively published, the viability of the process can be assessed based on laboratory procedures. The synthesis from (3,4,5-trimethoxyphenyl)methanol uses standard chemical reagents and equipment, suggesting that the process is scalable. echemi.com The precursor, 3,4,5-trimethoxybenzaldehyde, is an important intermediate for pharmaceuticals like trimethoprim, indicating that there is industrial demand for its derivatives. wikipedia.orgerowid.orgmdma.ch The described synthetic methods report high yields and straightforward work-up procedures, which are favorable characteristics for industrial production. echemi.com Key considerations for scale-up would include managing the exothermicity of the reaction, efficient handling and quenching of phosphorus tribromide, and optimization of solvent recovery and product purification steps.

An alternative and equally important strategy for synthesizing this compound begins with a different precursor, 3,4,5-trimethoxybenzaldehyde. This multi-step approach broadens the range of accessible starting materials.

This synthetic route involves a two-step process: the selective reduction of the aldehyde functional group of 3,4,5-trimethoxybenzaldehyde to a primary alcohol, followed by the bromination of the resulting (3,4,5-trimethoxyphenyl)methanol as described previously.

The selective reduction of the aldehyde is a crucial step and is commonly achieved using a mild reducing agent to avoid affecting the aromatic ring or the methoxy (B1213986) groups. Sodium borohydride (B1222165) (NaBH₄) is an effective and widely used reagent for this purpose. google.comgoogle.com The reaction is typically carried out in a protic solvent like methanol (B129727) at room temperature. google.com This reduction is generally clean and provides high yields of the desired benzyl alcohol. One patented method reports yields as high as 95%. google.com Once the (3,4,5-trimethoxyphenyl)methanol has been synthesized and isolated, it is then subjected to bromination using reagents such as phosphorus tribromide to yield the final product, this compound. echemi.comgoogle.com

Table 2: Two-Step Synthesis from 3,4,5-Trimethoxybenzaldehyde

| Step | Reaction | Reagents | Solvent | Reported Yield |

|---|---|---|---|---|

| 1 | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol | 93.5 - 95% google.com |

This table is interactive and allows for sorting of data.

Multi-step Synthesis from Precursor Aromatic Compounds

Approaches from 3,4,5-Trihydroxybenzoic Acid through Esterification, Reduction, and Halogenation

A robust synthetic route to this compound originates from 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid. This multi-step process involves the protection of the hydroxyl groups via methylation, followed by the chemical modification of the carboxylic acid moiety.

The key transformations in this pathway are:

O-Methylation: The initial step involves the exhaustive methylation of the three phenolic hydroxyl groups of gallic acid. This is typically achieved using a strong methylating agent such as dimethyl sulfate (B86663) in the presence of a base. wikipedia.org This reaction produces 3,4,5-trimethoxybenzoic acid.

Reduction: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is then reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is effective for this transformation, yielding 3,4,5-trimethoxybenzyl alcohol.

Halogenation: The final step is the conversion of the benzylic alcohol to the corresponding benzyl bromide. This can be accomplished using various brominating agents. A common and effective method is the reaction with phosphorus tribromide (PBr₃) in a solvent like dichloromethane. echemi.com This reaction directly yields the target compound, this compound. echemi.comchemicalbook.com

| Step | Starting Material | Reagents | Product |

| 1 | 3,4,5-Trihydroxybenzoic Acid | Dimethyl sulfate, Base | 3,4,5-Trimethoxybenzoic Acid |

| 2 | 3,4,5-Trimethoxybenzoic Acid | Lithium aluminum hydride (LiAlH₄) | 3,4,5-Trimethoxybenzyl Alcohol |

| 3 | 3,4,5-Trimethoxybenzyl Alcohol | Phosphorus tribromide (PBr₃) | This compound |

Resorcinol-Derived Synthetic Pathways

Synthesizing the target compound from resorcinol (B1680541) (1,3-dihydroxybenzene) is a more complex endeavor due to the need to establish the 1,2,3-substitution pattern of the methoxy groups. A hypothetical pathway would involve a series of ring modifications and functional group interconversions.

A plausible, albeit lengthy, sequence could be:

Nitration and Methylation: Resorcinol is nitrated, and the two hydroxyl groups are subsequently methylated to form 1,3-dimethoxy-2-nitrobenzene.

Reduction and Diazotization: The nitro group is reduced to an amine, forming 2,6-dimethoxyaniline. This amine is then converted into a diazonium salt, which is subsequently hydrolyzed to yield 2,6-dimethoxyphenol.

Formylation and Reduction: A formyl group (-CHO) is introduced at the position para to the hydroxyl group using a formylation reaction (e.g., Duff or Vilsmeier-Haack reaction). The resulting aldehyde is then reduced to a methyl group via a Wolff-Kishner or Clemmensen reduction, producing 5-methyl-1,2,3-benzenetriol dimethyl ether.

Final Methylation and Bromination: The remaining phenolic hydroxyl group is methylated to give 5-methyl-1,2,3-trimethoxybenzene. The final step is the selective radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator to afford this compound. chemistrysteps.com

O-Vanillin as a Starting Material in Sequential Transformations

O-Vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a viable starting material for the synthesis of the 1,2,3-trimethoxybenzene (B147658) core. wikipedia.org The pathway requires the conversion of the aldehyde group and subsequent introduction of the bromomethyl moiety.

The synthetic sequence proceeds as follows:

Dakin Oxidation: The aldehyde group of o-vanillin is converted into a hydroxyl group using hydrogen peroxide and a base. This reaction, known as the Dakin oxidation, yields a catechol derivative.

Exhaustive Methylation: The two hydroxyl groups of the catechol intermediate are methylated, typically with dimethyl sulfate, to produce 1,2,3-trimethoxybenzene. google.com

Introduction of the C5-Methyl Group: A methyl group is introduced at the 5-position of the 1,2,3-trimethoxybenzene ring. This can be achieved through a Friedel-Crafts acylation with acetyl chloride to form 3,4,5-trimethoxyacetophenone, followed by reduction of the ketone to a methyl group.

Benzylic Bromination: The resulting 5-methyl-1,2,3-trimethoxybenzene is then subjected to benzylic bromination. foodb.canist.gov This reaction is selectively performed on the methyl group using N-bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN, yielding the final product. libretexts.org

Application of Sandmeyer Reaction for Aromatic Bromination

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction is typically used to prepare a key brominated intermediate rather than the final product itself.

The strategy involves:

Preparation of Amine Precursor: An appropriate aniline (B41778), such as 3,4,5-trimethoxyaniline (B125895), is synthesized.

Diazotization and Bromination: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) bromide (CuBr) solution, which replaces the diazonium group with a bromine atom, yielding 5-bromo-1,2,3-trimethoxybenzene (B181038). sigmaaldrich.comnih.gov

Conversion to the Final Product: The aryl bromide produced is not the target compound. To complete the synthesis, a two-step conversion is necessary:

Introduction of a Methyl Group: The aryl bromide is converted into an organometallic reagent (e.g., a Grignard reagent) which is then reacted with a methylating agent to replace the bromine with a methyl group, forming 5-methyl-1,2,3-trimethoxybenzene.

Benzylic Bromination: The newly introduced methyl group is then selectively brominated using NBS and a radical initiator to furnish this compound.

Direct Methylation Strategies from Brominated Phenol (B47542) Precursors

This approach begins with a phenol that is already brominated at the desired position. A suitable precursor is 5-bromo-1,2,3-benzenetriol.

The synthesis unfolds in two main stages:

Exhaustive O-Methylation: The three phenolic hydroxyl groups of 5-bromo-1,2,3-benzenetriol are fully methylated. This is typically accomplished using an excess of a methylating agent like methyl iodide or dimethyl sulfate with a strong base, resulting in the formation of 5-bromo-1,2,3-trimethoxybenzene.

Conversion of Aryl Bromide to Benzyl Bromide: As with the Sandmeyer route, the resulting aryl bromide must be converted to the target benzyl bromide. This involves replacing the aromatic bromine with a methyl group, followed by the radical bromination of that methyl group. This sequence highlights a common theme in these syntheses: the formation of an intermediate which is then elaborated into the final bromomethyl structure.

Advanced Synthetic Strategies and Methodological Innovations

Chemo- and Regioselective Bromination Techniques

The synthesis of this compound relies heavily on precise bromination reactions. Advanced strategies focus on achieving high chemo- and regioselectivity, ensuring that the bromine atom is introduced at the correct position without unwanted side reactions.

Two distinct types of selective bromination are critical:

Regioselective Aromatic Bromination: This is crucial when preparing brominated intermediates like 5-bromo-1,2,3-trimethoxybenzene. The three methoxy groups are strong activating, ortho-, para-directing substituents. To achieve selective bromination at the C5 position (para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups), specific reagents and conditions are employed. Reagents such as N-bromosuccinimide (NBS) in polar solvents or in the presence of silica (B1680970) gel can provide high regioselectivity for brominating activated aromatic rings. nih.govresearchgate.net

Chemoselective Benzylic Bromination: This is the key final step in many of the pathways described above, converting a 5-methyl group into the desired 5-bromomethyl group. The primary challenge is to brominate the benzylic position without causing electrophilic substitution on the highly activated aromatic ring. N-bromosuccinimide (NBS) is the reagent of choice for this transformation. libretexts.org The reaction is performed under radical conditions (initiated by UV light or a radical initiator like AIBN or benzoyl peroxide) and in non-polar solvents such as carbon tetrachloride. These conditions favor the radical chain mechanism for benzylic C-H bond abstraction over the ionic mechanism required for electrophilic aromatic substitution. chemistrysteps.com

The following table summarizes the selectivity of different brominating agents:

| Reagent/Condition | Type of Bromination | Selectivity |

| Br₂ with Lewis Acid (e.g., FeBr₃) | Electrophilic Aromatic | Brominates the activated aromatic ring. |

| N-Bromosuccinimide (NBS) / AIBN / CCl₄ | Radical | Highly selective for the benzylic position over the aromatic ring. chemistrysteps.comlibretexts.org |

| N-Bromosuccinimide (NBS) / Silica Gel | Electrophilic Aromatic | Provides high regioselectivity for para-bromination on activated rings. nih.gov |

| Tetraalkylammonium tribromides | Electrophilic Aromatic | Highly para-selective for bromination of phenols and other activated rings. nih.gov |

Development of Greener and Sustainable Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, research has shifted towards reducing hazardous waste, minimizing energy consumption, and utilizing safer reagents.

One notable advancement involves moving away from traditional, often hazardous, brominating agents and toxic solvents. Recent protocols have explored photocatalytic bromination, which can proceed under milder conditions. For instance, the use of visible-light-mediated bromination with a photocatalyst like eosin (B541160) Y can achieve high yields at room temperature, significantly reducing the energy input compared to thermally initiated radical brominations.

Another key area of green synthesis is the selection of starting materials and reagents. A patented method highlights a route starting from resorcinol, which aims for low cost, high yield, and environmental friendliness, ultimately producing the related compound 5-bromo-1,2,3-trimethoxybenzene. google.com Such strategies often focus on reducing the number of synthetic steps and avoiding the use of heavy metals or harsh acids and bases.

Furthermore, the synthesis of the precursor, 1,2,3-trimethoxybenzene, has been optimized using green chemistry principles. A sustainable method utilizes pyrogallic acid and dimethyl carbonate (DMC) as a non-toxic methylating agent, replacing traditional hazardous reagents like dimethyl sulfate. researchgate.net This reaction is effectively catalyzed by an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), which can often be recycled, further enhancing the sustainability of the process. researchgate.net The optimized conditions for this greener methylation are detailed in the table below.

Table 1: Optimized Conditions for Greener Synthesis of 1,2,3-Trimethoxybenzene

| Parameter | Optimized Value |

|---|---|

| Starting Material | Pyrogallic Acid |

| Methylating Agent | Dimethyl Carbonate (DMC) |

| Catalyst | [Bmim]Br |

| Molar Ratio (PA:DMC) | 1:6 |

| Catalyst Ratio (PA:[Bmim]Br) | 1:1 |

| Reaction Temperature | 160°C |

| Reaction Time | 7 hours |

| Conversion of PA | 100.0% |

| Yield of TMB | 92.6% |

Data derived from research on greener synthesis protocols. researchgate.net

These approaches collectively contribute to a more sustainable life cycle for the production of this compound and its precursors.

Investigation of Flow Chemistry and Continuous Processing for Enhanced Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. spirochem.com For the synthesis of this compound, which involves potentially hazardous reagents like bromine or N-bromosuccinimide (NBS), flow chemistry provides a much safer operating environment by minimizing the volume of reactive intermediates at any given time. d-nb.inforesearchgate.net

In a continuous flow setup, reactants are pumped through a network of tubes and reactors where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields and purity. nih.gov For the bromination of the benzylic position of a 1,2,3-trimethoxytoluene precursor, a microreactor system can be employed. This approach allows for superior heat transfer, mitigating the risk of thermal runaways that can occur in large-scale batch reactions. The rapid mixing and controlled residence time in a flow reactor can also reduce the formation of byproducts, such as dibrominated species.

The benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Small reaction volumes significantly reduce the risks associated with handling hazardous materials and managing exothermic reactions. andersonsprocesssolutions.com

Improved Efficiency: Reaction times can be dramatically reduced, often from hours in batch to minutes or even seconds in flow. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), avoiding the complex re-optimization often required for batch scale-up. spirochem.com

Consistency and Quality: Automated control of the process leads to highly reproducible results and consistent product quality. nih.gov

While specific, published end-to-end continuous processes for this compound are not prevalent, the principles of flow chemistry are directly applicable to its known synthetic steps, particularly the bromination stage.

Stereoselective Synthesis of Chiral Analogues (if applicable to broader derivatives)

The compound this compound is itself achiral. However, it serves as a valuable building block for the synthesis of more complex, chiral molecules that are of interest in medicinal chemistry and materials science. The development of stereoselective methods to introduce this trimethoxybenzyl moiety into a chiral framework, or to create chiral derivatives from it, is an important synthetic challenge.

One common strategy involves the reaction of the electrophilic bromomethyl group with a chiral nucleophile. This substitution reaction can create a new stereocenter. The stereochemical outcome of such reactions depends heavily on the nature of the chiral auxiliary or substrate used.

For instance, this compound can be used in the asymmetric synthesis of complex natural product analogues or drug candidates. A general approach could involve the iridium-catalyzed asymmetric allylic substitution of intermediates derived from the reaction of a Grignard reagent with an allyl carbonate, a strategy that has been successful in creating α-chiral bicyclo[1.1.1]pentanes. bris.ac.uk Adapting such a catalytic system could allow for the enantioselective introduction of the 5-(1,2,3-trimethoxybenzyl) group onto a prochiral substrate.

The key challenge in these syntheses is to control the formation of the desired stereoisomer with high enantiomeric or diastereomeric excess. This often requires the use of chiral catalysts, ligands, or auxiliaries that can effectively discriminate between the different transition states leading to the possible stereoisomers.

Table 2: Conceptual Approaches to Chiral Analogues

| Method | Description | Key Challenge |

|---|---|---|

| Nucleophilic Substitution | Reaction with a chiral nucleophile (e.g., a chiral enolate or amine) to form a new C-C or C-N bond. | Controlling the stereoselectivity at the newly formed chiral center. |

| Asymmetric Catalysis | Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to direct the formation of one enantiomer over the other. | Development of a catalyst system that is effective for the specific substrate and reaction type. |

| Use of Chiral Auxiliaries | Temporarily attaching a chiral group to the substrate to direct a subsequent stereoselective reaction, followed by removal of the auxiliary. | Efficient attachment and removal of the auxiliary without racemization. |

Further derivatization of the products from these reactions can lead to a diverse library of structurally complex and chirally pure molecules. bris.ac.uk

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analytical methods. The synthesis of this compound labeled with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can provide valuable insights into its chemical and biological behavior.

The synthetic strategy for an isotopically labeled version of the target molecule depends on the desired position of the label.

Labeling the Methoxy Groups (¹³C or D): To introduce a label on the methoxy groups, an isotopically labeled methylating agent would be used in the synthesis of the 1,2,3-trimethoxybenzene precursor. For example, using ¹³C-labeled dimethyl sulfate ((¹³CH₃)₂SO₄) or deuterated dimethyl sulfate ((CD₃)₂SO₄) in the methylation of pyrogallol (B1678534) would yield the corresponding labeled trimethoxybenzene, which could then be bromomethylated.

Labeling the Bromomethyl Group (¹³C or D): To label the benzylic carbon, a synthetic route starting from a labeled precursor is necessary. For example, a ¹³C-labeled paraformaldehyde or a deuterated reducing agent (e.g., NaBD₄) could be used in the steps that form the hydroxymethyl group prior to its conversion to the bromomethyl group.

Labeling the Aromatic Ring (¹³C or D): Introducing isotopic labels onto the benzene ring itself is more complex and typically requires starting with a commercially available labeled benzene derivative.

These labeled compounds can then be used in various studies. For example, deuterium labeling is frequently used to investigate kinetic isotope effects (KIEs), which can help determine the rate-limiting step of a reaction. ¹³C labeling is invaluable for nuclear magnetic resonance (NMR) studies to trace the fate of carbon atoms through complex reaction sequences or metabolic transformations.

Table 3: Potential Strategies for Isotopic Labeling

| Label Position | Labeled Reagent Example | Synthetic Step | Application |

|---|---|---|---|

| Methoxy Groups | (¹³CH₃)₂SO₄ or (CD₃)₂SO₄ | Methylation of pyrogallol precursor | NMR tracing, metabolic studies |

| Bromomethyl Group | ¹³C-Paraformaldehyde | Formation of the benzylic carbon | Mechanistic studies of substitution reactions |

The synthesis and application of such labeled compounds are crucial for advancing the fundamental understanding of the chemical reactivity and biological interactions of this compound and its derivatives. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3-trimethoxybenzene |

| 5-bromo-1,2,3-trimethoxybenzene |

| Resorcinol |

| Eosin Y |

| Pyrogallic Acid |

| Dimethyl Carbonate (DMC) |

| 1-butyl-3-methylimidazolium bromide ([Bmim]Br) |

| N-bromosuccinimide (NBS) |

| 1,2,3-trimethoxytoluene |

| Dimethyl sulfate |

| Paraformaldehyde |

| Sodium borodeuteride (NaBD₄) |

Mechanistic Investigations of 5 Bromomethyl 1,2,3 Trimethoxybenzene Transformations

Reaction Mechanism Studies of Bromination and Subsequent Substitution Reactions

The transformation of 5-(bromomethyl)-1,2,3-trimethoxybenzene involves both reactions at the aromatic ring and substitutions at the benzylic carbon. The electronic properties of the methoxy (B1213986) groups play a pivotal role in these processes.

Substituents on a benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Methoxy groups (-OCH₃) are potent activating groups, meaning they increase the reaction rate compared to unsubstituted benzene. libretexts.orglibretexts.org For instance, a methoxy substituent can enhance the rate of electrophilic substitution by a factor of about ten thousand. libretexts.orglibretexts.org This activation stems from the interaction of two opposing electronic effects: resonance and induction. libretexts.orglibretexts.orgvaia.com

Resonance Effect : The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-electron system of the aromatic ring. vaia.com This electron donation via resonance increases the electron density of the ring, particularly at the ortho and para positions. vaia.com The increased nucleophilicity of the ring makes it more reactive toward electrophiles. libretexts.org This resonance donation is a key factor in stabilizing the positively charged intermediate, known as an arenium ion or sigma complex, that forms during electrophilic attack, thereby lowering the activation energy of the reaction. libretexts.org

Inductive Effect : Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond. libretexts.orglibretexts.orgvaia.com This effect pulls electron density away from the aromatic ring. researchgate.net

The bromomethyl group of this compound is a key functional handle, as the bromide ion is an effective leaving group in nucleophilic substitution reactions. The expulsion of the bromide can proceed through two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution). quora.comquora.com

Sₙ1 Mechanism : This is a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (Br⁻) to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. masterorganicchemistry.com Although benzyl (B1604629) bromide is a primary halide, it can readily undergo Sₙ1 reactions because the resulting benzyl carbocation is exceptionally stable. quora.compearson.com This stability arises from resonance, where the positive charge on the benzylic carbon is delocalized over the entire aromatic ring. quora.compearson.comquora.com The electron-donating methoxy groups on the ring further stabilize this carbocation, making the Sₙ1 pathway particularly favorable. The hydrolysis of benzyl halides in a protic solvent like water is often cited as an example of a reaction proceeding via the Sₙ1 mechanism. quora.comquora.comchegg.com

Sₙ2 Mechanism : This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. researchgate.net The transition state of an Sₙ2 reaction on a benzylic halide is stabilized by the delocalization of electron density from the p-orbitals of the aromatic ring. youtube.com Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. quora.com

The operative mechanism (Sₙ1 vs. Sₙ2) depends on specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. quora.comquora.com

The kinetics and thermodynamics of a reaction determine the nature and distribution of its products. Reactions can be under either kinetic or thermodynamic control. libretexts.orgyoutube.com

Kinetic Control : At lower temperatures, the major product is the one that is formed fastest, meaning it has the lowest activation energy. youtube.com This product is known as the kinetic product. libretexts.org In electrophilic aromatic substitutions, the formation of the arenium ion is the slow, rate-determining step. libretexts.org Similarly, in Sₙ1 reactions, the formation of the resonance-stabilized carbocation is the rate-determining step. masterorganicchemistry.com The stability of these intermediates directly impacts the reaction rate. Studies on the reaction of benzyl bromide with substituted benzylamines have shown that electron-donating groups (like methoxy) on the nucleophile increase the rate of the Sₙ2 reaction. researchgate.net

Table 1: Comparison of Kinetic and Thermodynamic Factors in Benzyl Bromide Reactions

| Factor | Sₙ1 Reaction | Sₙ2 Reaction | Electrophilic Aromatic Substitution |

|---|---|---|---|

| Rate-Determining Step | Formation of benzyl carbocation (unimolecular) masterorganicchemistry.com | Nucleophilic attack and leaving group departure (bimolecular) masterorganicchemistry.com | Formation of arenium ion intermediate libretexts.org |

| Key Intermediate | Resonance-stabilized benzyl carbocation quora.com | Pentacoordinate transition state quora.com | Resonance-stabilized arenium ion |

| Influence of Methoxy Groups | Stabilize the carbocation, increasing the reaction rate. | Minor direct effect on the transition state, but activate the ring for EAS. | Activate the ring and stabilize the arenium ion, increasing the rate. libretexts.org |

| Favored Conditions | Protic solvents, weak nucleophiles quora.com | Aprotic solvents, strong nucleophiles quora.com | Presence of an electrophile and often a catalyst. |

| Thermodynamic Profile | Formation of the carbocation is endergonic; overall reaction is often exergonic. | Concerted process with a single activation energy barrier. | Formation of the arenium ion is endergonic; restoration of aromaticity is exergonic. |

Intrinsic Stability and Decomposition Pathways of the Compound

The stability of this compound is a balance between the stabilizing features of the substituted aromatic ring and the inherent reactivity of the benzyl bromide functionality.

The three electron-donating methoxy groups increase the electron density of the aromatic ring through resonance, which contributes to the thermodynamic stability of the molecule. longdom.orgnih.gov This increased electron density enhances the stability of the aromatic system. longdom.org However, this same electron-donating character also enhances the reactivity of the bromomethyl group by stabilizing the transition states of substitution reactions. The molecule's stability is thus a compromise; the substituted ring is thermodynamically stable, but the benzylic position is kinetically reactive. Computational studies using Density Functional Theory (DFT) can be employed to model the electron density distribution and predict regions of electrophilicity and nucleophilicity, offering insights into the compound's reactivity and stability. nih.gov

The degradation of this compound is primarily driven by reactions involving the reactive C-Br bond. Various environmental and reaction conditions can promote its decomposition.

Hydrolysis : Benzyl halides can react with water to form benzyl alcohols. researchgate.net This hydrolysis can be catalyzed by base and follows first-order kinetics. researchgate.netnih.gov The presence of moisture is a critical factor in the degradation of this compound, leading to the formation of 5-(hydroxymethyl)-1,2,3-trimethoxybenzene. The rate of hydrolysis is pH-dependent, often increasing under basic conditions. nih.govscispace.com

Thermal Decomposition : High temperatures can induce the decomposition of benzyl bromide. aip.orgaip.org Pyrolysis studies on benzyl bromide show that it can decompose to form benzyl radicals. aip.orgaip.orgnih.gov These highly reactive radicals can then undergo a complex series of further reactions, including isomerization and fragmentation. aip.orgaip.org

Photochemical Decomposition : Exposure to light, particularly UV radiation, can provide the energy to cleave the C-Br bond, initiating radical reactions. Visible-light-driven hydrolysis of benzyl halides has also been reported, indicating sensitivity to a broader spectrum of light, especially in the presence of a photocatalyst. researchgate.net

The kinetics of degradation are influenced by temperature, pH, light exposure, and the presence of nucleophiles or radical initiators. rsc.org

Table 2: Influence of Conditions on Degradation of this compound

| Condition | Potential Degradation Pathway | Primary Products | Kinetic Dependence |

|---|---|---|---|

| Aqueous/Moist Environment | Hydrolysis (likely Sₙ1 or Sₙ2) chegg.comscispace.com | 5-(Hydroxymethyl)-1,2,3-trimethoxybenzene, HBr | pH, Temperature researchgate.netnih.gov |

| High Temperature | Thermal decomposition via radical formation aip.orgaip.org | Benzyl radicals, subsequent fragmentation products nih.gov | Temperature (Arrhenius behavior) nih.gov |

| UV/Visible Light Exposure | Photochemical cleavage of C-Br bond researchgate.net | Benzyl radicals, substitution/elimination products | Light intensity, wavelength, presence of photosensitizers researchgate.net |

| Presence of Nucleophiles | Nucleophilic Substitution (Sₙ1/Sₙ2) | Substituted benzyl derivatives (ethers, amines, etc.) | Concentration of nucleophile and substrate |

Mechanistic Insights into Auto-Decomposition Phenomena

The inherent reactivity of the bromomethyl group makes this compound susceptible to spontaneous or "auto-" decomposition, particularly under ambient storage conditions where nucleophiles like atmospheric moisture are present. While specific kinetic and mechanistic studies detailing the auto-decomposition of this particular compound are not extensively documented in dedicated literature, a robust mechanistic framework can be inferred from its structure and the well-established chemistry of substituted benzyl bromides. The primary pathway for decomposition is solvolysis, most commonly hydrolysis, driven by the compound's electronic and steric properties.

The decomposition of this compound in the presence of nucleophilic solvents (e.g., water, alcohols) is best understood through the lens of nucleophilic substitution reactions. The mechanism of these reactions for benzylic halides can range from a concerted process (SN2) to a stepwise process involving a carbocation intermediate (SN1). researchgate.netquora.com For this compound, the electronic nature of the aromatic ring is the decisive factor.

The benzene ring is substituted with three electron-donating methoxy (-OCH₃) groups. These groups, particularly those at the ortho and para positions relative to the bromomethyl group, significantly increase the electron density of the ring and can effectively stabilize a positive charge at the benzylic position through resonance. pearson.com This strong stabilization of the potential benzylic carbocation intermediate heavily favors a unimolecular, SN1-type pathway for nucleophilic substitution. pearson.com

The SN1 mechanism proceeds in two principal steps:

Nucleophilic Attack: A nucleophile, such as a water molecule, rapidly attacks the electrophilic carbocation. This is followed by a deprotonation step to yield the final, more stable product, which is typically 3,4,5-trimethoxybenzyl alcohol in the case of hydrolysis.

While hydrolysis represents the most common auto-decomposition route, other phenomena such as thermal or photochemical degradation could theoretically occur, although they are less likely under standard storage conditions. Thermal decomposition might involve homolytic cleavage of the C-Br bond to form radical intermediates, leading to a more complex mixture of products, including coupling products like 1,2-bis(3,4,5-trimethoxyphenyl)ethane. However, significant thermal energy would be required to initiate this process.

The following tables summarize the key mechanistic aspects and influencing factors of the predominant auto-decomposition pathway.

Table 1: Factors Influencing the Auto-Decomposition Pathway of Substituted Benzyl Bromides

| Factor | Influence on Mechanism | Rationale for this compound |

| Electronic Effects | Electron-donating groups (EDGs) stabilize the benzylic carbocation, favoring the SN1 pathway. Electron-withdrawing groups (EWGs) destabilize it, favoring the SN2 pathway. researchgate.net | The three methoxy groups are strong EDGs, providing significant resonance stabilization to the carbocation. This strongly promotes an SN1 mechanism. |

| Solvent Polarity | Polar, protic solvents (e.g., water, ethanol) stabilize the ionic intermediates and transition states of the SN1 pathway, accelerating the reaction rate. quora.com | Auto-decomposition via hydrolysis occurs in the presence of water, a polar protic solvent, which facilitates the formation of the carbocation. |

| Leaving Group | A better leaving group (weaker conjugate base) will increase the rate of the SN1 reaction by lowering the activation energy for C-X bond cleavage. | Bromide (Br⁻) is a good leaving group, facilitating the initial heterolysis step required for the SN1 pathway. |

| Steric Hindrance | Increased steric bulk at the benzylic carbon can hinder the backside attack required for an SN2 reaction, thereby favoring the SN1 pathway. | While the primary carbon is not sterically hindered itself, the adjacent methoxy groups can provide some steric congestion, further disfavoring a direct SN2 approach. |

Table 2: Comparison of Potential Decomposition Products

| Decomposition Pathway | Key Intermediate | Primary Product(s) |

|---|---|---|

| Hydrolysis (SN1) | 3,4,5-Trimethoxybenzyl carbocation | 3,4,5-Trimethoxybenzyl alcohol, Hydrobromic acid |

| Thermolysis (Radical) | 3,4,5-Trimethoxybenzyl radical, Bromine radical | 1,2-Bis(3,4,5-trimethoxyphenyl)ethane, 3,4,5-Trimethoxytoluene |

Reactivity Profile and Functional Group Interconversions of 5 Bromomethyl 1,2,3 Trimethoxybenzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary reaction pathway for 5-(bromomethyl)-1,2,3-trimethoxybenzene is the nucleophilic substitution (Sₙ2) reaction. The carbon atom of the bromomethyl group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds.

The displacement of the bromide by a carbon-based nucleophile is a key method for extending the carbon skeleton. A prominent example is the cyanation reaction, which converts the bromomethyl group into a cyanomethyl group, a versatile precursor for acids, amines, and amides. While direct reaction with alkali metal cyanides like sodium cyanide in a polar aprotic solvent such as DMSO is a standard method for converting benzylic bromides to the corresponding nitriles, chemspider.comchemguide.co.uk the use of trimethylsilyl (B98337) cyanide (TMSCN) offers a milder alternative.

The reaction with TMSCN can be catalyzed by various transition metals. For instance, nickel-catalyzed systems have proven effective for the cyanation of benzyl (B1604629) chlorides, proceeding under base-free conditions to produce arylacetonitriles in high yields. nsf.gov This methodology is applicable to benzylic bromides like this compound. The success of TMSCN as a cyanating agent is partly due to its ability to release the cyanide anion slowly, maintaining a low effective concentration during the reaction. nsf.gov

| Benzylic Halide | Cyanide Source | Catalyst/Solvent | Product | Key Feature |

|---|---|---|---|---|

| Generic Benzyl Bromide | NaCN | DMSO | Benzyl Cyanide | Classic Sₙ2 displacement. chemspider.comchemguide.co.uk |

| Substituted Benzyl Chlorides | TMSCN | Ni(cod)₂/PPh₃ | Substituted Benzyl Cyanides | Base-free, mild conditions. nsf.gov |

| This compound | TMSCN or NaCN | Various | (1,2,3-Trimethoxy-5-phenyl)acetonitrile | Forms a versatile nitrile intermediate. |

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound via an Sₙ2 mechanism to yield the corresponding substituted amines. Further reaction with an additional equivalent of the benzyl bromide or another alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts.

Similarly, tertiary amines like pyridine (B92270) act as nucleophiles to displace the bromide, resulting in the formation of stable pyridinium (B92312) salts. This reaction typically proceeds by heating the benzylic bromide in pyridine, which serves as both the reactant and the solvent. The resulting pyridinium salt precipitates from the solution or is isolated after removal of the excess pyridine. This transformation is a common method for creating quaternary nitrogen centers, which can be useful in various applications, including as phase-transfer catalysts or ionic liquids.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Amine | Reaction in a suitable solvent, often with a non-nucleophilic base to scavenge HBr. |

| Tertiary Amine (e.g., Pyridine) | Quaternary Ammonium/Pyridinium Salt | Heating in excess amine, which acts as both nucleophile and solvent. |

Oxygen nucleophiles, particularly alkoxides and phenoxides, react efficiently with this compound to form ether linkages. The reaction of the benzylic bromide with sodium or potassium alkoxides in an alcoholic solvent is a standard Williamson ether synthesis, yielding the corresponding benzyl alkyl ether.

Sulfur-centered nucleophiles, which are generally softer and more potent than their oxygen counterparts, exhibit high reactivity towards the bromomethyl center. Thiols and thiophenols, typically used as their more nucleophilic thiolate salts, readily displace the bromide to form thioethers (sulfides). This reaction is highly efficient and has been utilized in bioconjugation, where the bromomethyl moiety acts as a linker to attach molecules to cysteine residues in peptides and proteins. nih.govnih.gov

| Nucleophile Type | Example Nucleophile | Product Functional Group |

|---|---|---|

| Oxygen-based | Alkoxide (RO⁻) | Ether (R-O-CH₂-Ar) |

| Oxygen-based | Phenoxide (PhO⁻) | Ether (Ph-O-CH₂-Ar) |

| Sulfur-based | Thiolate (RS⁻) | Thioether (R-S-CH₂-Ar) |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Beyond classical nucleophilic substitution, this compound can participate in transition metal-catalyzed cross-coupling reactions. These modern synthetic methods enable the formation of carbon-carbon bonds by coupling the benzylic electrophile with various organometallic reagents.

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. wikipedia.org While most commonly applied to sp²-hybridized halides (aryl/vinyl), the reaction is also feasible with benzylic halides. The relative rate of group transfer from the organostannane reagent is a critical factor, with benzyl groups showing a transfer aptitude comparable to allyl groups, though generally slower than alkynyl, alkenyl, and aryl groups. harvard.edu

This reactivity allows for the coupling of this compound with aryl- or alkynylstannanes to form diarylmethanes and aryl-alkynes, respectively. The reaction proceeds through the standard Stille catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. harvard.edu

The versatility of this compound extends to other significant palladium-catalyzed cross-coupling reactions, establishing it as a useful building block for complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction has emerged as a powerful tool for C-C bond formation, and its scope has been successfully extended to include benzylic halides. acs.orgnih.gov The coupling of this compound with arylboronic acids or their derivatives (such as potassium aryltrifluoroborates) provides a direct route to diarylmethane structures. acs.orgnih.gov These reactions can be catalyzed by palladium complexes, often with ligands like dppf, or by copper-based catalytic systems. acs.orgrsc.org The reaction demonstrates high functional group tolerance, making it a highly valuable synthetic method. acs.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.org However, the scope includes benzylic halides, a reaction first reported by Heck in his seminal work. nih.govrsc.org The coupling of this compound with an alkene in the presence of a palladium catalyst and a base leads to the formation of a substituted alkene. wikipedia.org While palladium is the conventional catalyst, nickel-catalyzed variants have also been developed for the Heck-type reactions of benzyl chlorides, which often proceed at room temperature and can offer different regioselectivity compared to palladium-catalyzed processes. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The reaction of benzylic halides under Sonogashira conditions (palladium/copper catalysis) does not typically yield the simple coupled alkyne product. Instead, an unexpected tandem Sonogashira-carbopalladation-Sonogashira sequence can occur. This novel domino process involves the formation of three new carbon-carbon bonds, leading to highly substituted enynes as the final products. This distinct reactivity pattern highlights the unique behavior of benzylic halides in this particular cross-coupling methodology.

| Reaction Name | Coupling Partner | Typical Product Structure | Catalyst System |

|---|---|---|---|

| Stille | Organostannane (R-SnBu₃) | Ar-CH₂-R | Palladium/Phosphine Ligand |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Ar-CH₂-R (Diaryl-methanes) | Palladium or Copper |

| Heck | Alkene | Substituted Alkene | Palladium or Nickel |

| Sonogashira | Terminal Alkyne | Substituted Enyne (via tandem reaction) | Palladium/Copper |

Negishi Coupling and Other Cross-Coupling Strategies

The bromomethyl group of this compound serves as a key functional handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. While the benzylic C(sp³)-Br bond can be activated, it is also common to first convert the benzylic bromide into an organometallic reagent for subsequent coupling.

One of the most powerful methods for C-C bond formation is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For a compound like this compound, this can be envisioned in two ways. First, the compound itself can act as the electrophilic partner. More commonly, the bromide is converted into an organozinc species, (1,2,3-trimethoxy-5-phenyl)methylzinc bromide, which can then be coupled with a variety of aryl, vinyl, or acyl halides.

The general reaction is as follows: R-X + R'-ZnBr → R-R' + ZnXBr (where R-X is an organic halide and R'-ZnBr is the organozinc reagent)

Palladium catalysts, particularly those with phosphine ligands, are often employed due to their high efficiency and tolerance for a wide range of functional groups. wikipedia.orgresearchgate.net Nickel catalysts are also effective and can offer complementary reactivity. wikipedia.org

Beyond Negishi coupling, other cross-coupling strategies are applicable. The Suzuki coupling, which pairs an organoboron compound with an organic halide, and the Heck coupling, involving alkenes, are also plausible transformations for derivatives of this compound. The reactivity of the bromomethyl group allows it to participate in nucleophilic substitution reactions, which can be used to introduce other functionalities that are then used in cross-coupling. For instance, conversion to an organotin or organoboron derivative would enable Stille or Suzuki couplings, respectively.

Table 1: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Typical Reagents | Catalyst | Product Type |

| Negishi | Organozinc Halide | Pd(0) or Ni(0) complex | C(sp³)-C(sp²), C(sp³)-C(sp³) bonds |

| Suzuki | Boronic Acid/Ester | Pd(0) complex | C(sp³)-C(sp²) bonds |

| Heck | Alkene | Pd(0) complex | C-C bond with alkenes |

| Stille | Organostannane | Pd(0) complex | Diverse C-C bonds |

Electrophilic Aromatic Substitution Reactions on the Trimethoxybenzene Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy (B1213986) groups. libretexts.org These groups are strong activators and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

In this specific molecule, the C-4 and C-6 positions are ortho to two methoxy groups and para to one, making them highly nucleophilic. The C-5 position is already substituted with the bromomethyl group. The combined directing effects of the three methoxy groups strongly favor substitution at the C-4 and C-6 positions. The bromomethyl group itself is generally considered a weak deactivator through an inductive effect. However, the overwhelming activating and directing influence of the three methoxy groups dominates the reactivity of the ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com Given the high reactivity of the trimethoxybenzene ring, these reactions often proceed under mild conditions. For example, nitration may not require the harsh conditions of mixed sulfuric and nitric acid, and Friedel-Crafts reactions might be possible with weaker Lewis acids to avoid side reactions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Product(s) |

| Nitration | NO₂⁺ | 4-Nitro-5-(bromomethyl)-1,2,3-trimethoxybenzene |

| Bromination | Br⁺ | 4-Bromo-5-(bromomethyl)-1,2,3-trimethoxybenzene |

| Acylation | RCO⁺ | 4-Acyl-5-(bromomethyl)-1,2,3-trimethoxybenzene |

Reductive Transformations of the Bromomethyl Group

The bromomethyl group is susceptible to a variety of reductive transformations. The most straightforward is the reductive dehalogenation to replace the bromine atom with a hydrogen atom, yielding 5-methyl-1,2,3-trimethoxybenzene. This can be achieved using various reducing agents.

A common method for the reduction of benzylic bromides involves tributyltin hydride (Bu₃SnH) via a free-radical mechanism. acs.org Electron-withdrawing groups on the aromatic ring tend to facilitate this reaction. acs.org Other methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using dissolving metal reductions.

Electrochemical methods have also been employed for the reduction of benzyl bromides. rsc.orgacs.org These reactions typically proceed via the formation of a benzyl radical intermediate. rsc.org The specific products can be influenced by the reaction conditions and the electrode material used.

Oxidative Transformations of the Compound

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing synthetic routes to 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxybenzoic acid, respectively.

Direct oxidation of benzylic halides to the corresponding aldehydes is a valuable transformation. The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO), is a classic method. More modern and environmentally friendly methods have been developed. For example, benzylic bromides can be converted to benzaldehydes using sodium nitrate (B79036) as the oxidant in an aqueous solution. acs.org Another approach utilizes hydrogen peroxide with a catalyst like sodium tungstate (B81510) under phase-transfer conditions, which can oxidize benzyl bromides directly to benzoic acids. organic-chemistry.org This method is considered a green chemistry approach as the only byproduct is water. organic-chemistry.org

Furthermore, direct benzylic oxidation of the corresponding methylarene (if the bromide is first reduced) can be achieved using alkali metal bromides and an oxidant like Oxone under mild conditions. acs.orgbohrium.com

Table 3: Summary of Oxidative Transformations

| Reagent(s) | Product | Reaction Type |

| Sodium Nitrate, NaOH, H₂O | 3,4,5-Trimethoxybenzaldehyde | Oxidation |

| H₂O₂, Na₂WO₄ | 3,4,5-Trimethoxybenzoic acid | Oxidation |

| DMSO | 3,4,5-Trimethoxybenzaldehyde | Kornblum Oxidation |

Formation of Complex Molecular Architectures

The dual reactivity of the electrophilic bromomethyl group and the nucleophilic aromatic ring makes this compound a valuable building block for synthesizing more complex molecules.

Dimerization and Oligomerization Pathways

Dimerization can occur through the coupling of two molecules at the benzylic position. Reductive coupling of benzylic halides is a known method to form bibenzyl derivatives. For instance, the electrochemical reduction of some benzyl bromides can lead to the formation of the corresponding bibenzyl product through the dimerization of benzyl radical intermediates. rsc.org In the case of this compound, this would yield 1,2-bis(3,4,5-trimethoxyphenyl)ethane.

Alternatively, a Wurtz-type coupling using an active metal like sodium or zinc powder could also effect this transformation. These reactions involve the formation of an organometallic intermediate that subsequently reacts with another molecule of the starting halide.

Intramolecular Cyclization and Annulation Reactions

For intramolecular reactions to occur, a derivative of this compound bearing a suitable nucleophilic group is required. The bromomethyl group serves as an excellent electrophile for intramolecular cyclization.

If a nucleophile is tethered to the aromatic ring system, an intramolecular Friedel-Crafts type alkylation can occur, leading to the formation of a new ring fused to the trimethoxybenzene core. For example, if the molecule contains a tethered activated aromatic ring or a double bond, Lewis acid catalysis could promote cyclization where the benzylic carbon attacks the nucleophilic site. beilstein-journals.org

Another strategy involves introducing a nucleophile at a position that allows for cyclization onto the benzylic carbon. For instance, if a hydroxyl or amino group is introduced elsewhere in a larger molecule containing the 5-(bromomethyl)-1,2,3-trimethoxybenzyl moiety, an intramolecular Williamson ether synthesis or amine alkylation, respectively, could lead to the formation of a cyclic ether or amine. Such strategies are fundamental in the synthesis of various heterocyclic systems and macrocycles.

Applications of 5 Bromomethyl 1,2,3 Trimethoxybenzene in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecule Synthesis

The reactivity of the bromomethyl group, which is highly susceptible to nucleophilic attack, makes 5-(bromomethyl)-1,2,3-trimethoxybenzene an excellent electrophile. This characteristic is exploited by synthetic chemists to introduce the 3,4,5-trimethoxybenzyl moiety into various molecular frameworks, a common feature in many biologically active compounds.

The 3,4,5-trimethoxyphenyl motif is a key structural component in numerous natural products and their synthetic analogues that exhibit potent biological activities. A related compound, 5-Bromo-1,2,3-trimethoxybenzene (B181038), has been utilized in the synthesis of analogues of HA14-1, a compound noted for its anticancer properties. sigmaaldrich.com The synthetic strategy involves using the trimethoxybenzene ring as a foundational scaffold, upon which further functional groups are elaborated to mimic the structure and function of the natural product. The bromomethyl group in this compound provides a direct and reactive handle for alkylating various nucleophiles, facilitating the assembly of these complex bioactive molecules.

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. This compound serves as a key precursor for introducing the trimethoxybenzyl group into these ring systems. For instance, N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives, which have potential applications in electrophotography, can be synthesized using the related 5-bromo-1,2,3-trimethoxybenzene. sigmaaldrich.com In such syntheses, the bromomethyl derivative would act as an efficient alkylating agent for the nitrogen atoms within the heterocyclic core. The indolo[3,2-b]carbazole skeleton is a π-conjugated and rigid planar ring system known for its useful optical and electronic properties, high thermal stability, and resistance to oxidation. nih.govresearchgate.net The facile synthesis of these derivatives is crucial for exploring their applications in organic electronics. nih.govrsc.org

| Target Heterocycle | Synthetic Role of this compound | Potential Application |

|---|---|---|

| Indolo[3,2-b]carbazole derivatives | N-alkylation of the carbazole (B46965) or indole (B1671886) nitrogen atoms. | Organic field-effect transistors, OLEDs, electrophotography. sigmaaldrich.comresearchgate.net |

| Carboline derivatives | Introduction of the 3,4,5-trimethoxybenzyl group onto the carboline scaffold. | Pharmaceuticals, bioactive probes. |

The construction of complex aromatic and polyaromatic systems often relies on coupling reactions where haloaromatics are key starting materials. A notable example is the synthesis of symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene, which can be achieved via a Stille-type coupling reaction of 5-bromo-1,2,3-trimethoxybenzene with bis-(tributylstannyl)acetylene. sigmaaldrich.com While this specific example uses the bromo-analogue, this compound can be converted into organometallic reagents or other precursors suitable for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build larger, conjugated systems. Furthermore, it can undergo reactions like the Wittig reaction to form stilbene-type structures, contributing to the synthesis of diverse polyaromatic scaffolds.

The synthesis of olefinic compounds, particularly styrylbenzene derivatives, is readily achievable starting from this compound. The synthetic pathway typically involves a two-step process:

Formation of a Wittig Reagent: The bromomethyl compound is reacted with a phosphine (B1218219), most commonly triphenylphosphine, to form the corresponding phosphonium (B103445) salt.

Wittig Reaction: The phosphonium salt is then treated with a strong base to generate a phosphorus ylide. This ylide reacts with an aldehyde or ketone to produce an alkene, with the trimethoxybenzene group on one side of the newly formed double bond.

This sequence is a cornerstone of C-C double bond formation and allows for the modular construction of a wide array of styrylbenzene derivatives, which are investigated for their optical and electronic properties.

While this compound does not directly participate in the Knoevenagel condensation, it serves as a convenient precursor to the required aldehyde. The bromomethyl group can be readily oxidized to an aldehyde functionality, yielding 3,4,5-trimethoxybenzaldehyde (B134019). This aldehyde is a classic substrate for the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. acgpubs.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds which are themselves valuable synthetic intermediates and have applications as potential tyrosine kinase inhibitors. acgpubs.orgresearchgate.net

"Click chemistry" describes a class of reactions that are modular, high-yielding, and generate minimal byproducts. sigmaaldrich.comtcichemicals.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.com this compound is an excellent precursor for generating both components needed for this reaction.

Azide (B81097) Formation: The compound can undergo a simple nucleophilic substitution reaction with an azide source, such as sodium azide, to produce 5-(azidomethyl)-1,2,3-trimethoxybenzene. This azide is then ready to be "clicked" with a terminal alkyne.

Alkyne Formation: The bromomethyl group can be used to alkylate a protected acetylide, or it can be converted through a series of steps into a terminal alkyne. This alkyne can then react with various organic azides.

The resulting 1,4-disubstituted 1,2,3-triazoles are stable heterocyclic linkers used extensively in drug discovery, bioconjugation, and materials science. sigmaaldrich.combeilstein-journals.org This dual capability makes this compound a highly versatile building block for constructing complex molecules using click chemistry principles. researchgate.net

| Click Chemistry Precursor | Synthesis from this compound | Subsequent Reaction |

|---|---|---|

| 5-(Azidomethyl)-1,2,3-trimethoxybenzene | Nucleophilic substitution with sodium azide. | Cu(I)-catalyzed cycloaddition with a terminal alkyne. |

| 3,4,5-Trimethoxybenzyl-substituted alkyne | Alkylation of a terminal alkyne or multi-step conversion. | Cu(I)-catalyzed cycloaddition with an organic azide. nih.gov |

Design and Synthesis of Precursors for Functional Materials (e.g., electrophotography)

The structural backbone of this compound is closely related to precursors used in the synthesis of advanced functional materials, particularly those for electrophotography. While direct applications of the title compound are specific, its analogue, 5-bromo-1,2,3-trimethoxybenzene, serves as a key intermediate for synthesizing N,N′-diarylated indolo[3,2-b]carbazole derivatives. sigmaaldrich.com These carbazole derivatives are noted for their potential use in electrophotography, functioning as hole transporting materials. sigmaaldrich.comresearchgate.net

The synthesis of these functional materials highlights the importance of the substituted benzene (B151609) ring. In this context, this compound acts as a potent alkylating agent. The bromomethyl group is highly electrophilic and susceptible to nucleophilic attack, allowing for the covalent attachment of the trimethoxybenzene unit to larger, electronically active systems like the indolo[3,2-b]carbazole core. The methoxy (B1213986) groups on the benzene ring are electron-donating, which can influence the electronic properties, such as the ionization potential and charge transport capabilities, of the final material.

Indolo[3,2-b]carbazoles are known for their rigid, coplanar structure and high charge carrier mobility, making them excellent candidates for organic electronics. lookchem.comnih.gov The strategic placement of substituents, such as alkoxy chains derived from precursors like this compound, is crucial for tuning their thermal, optical, and photoelectric properties for optimal performance in electrophotographic devices. researchgate.net

Table 1: Related Precursors and Their Applications in Functional Materials

| Precursor Compound | Functional Material Derivative | Application Area |

|---|---|---|

| 5-Bromo-1,2,3-trimethoxybenzene | N,N′-diarylated indolo[3,2-b]carbazole | Electrophotography (Hole Transport) sigmaaldrich.comresearchgate.net |

Role in Supramolecular Chemistry for Constructing Receptors and Hosts (e.g., tripodal receptors, ureas, amides from tris(bromomethyl) precursors)

In the realm of supramolecular chemistry, the construction of molecules capable of recognizing and binding specific guests (anions or cations) is a primary goal. Tripodal (three-armed) structures are particularly effective scaffolds for creating receptors and hosts due to their pre-organized, C3-symmetric cavities. While this compound itself has a single reactive site, its structural cousins, 1,3,5-tris(bromomethyl)benzene (B90972) and its derivatives, are quintessential precursors for these tripodal architectures. sigmaaldrich.comresearchgate.net

These tris(bromomethyl) precursors serve as versatile starting points for complex molecular structures like cages, polymers, and ion-pair receptors. The three highly reactive bromomethyl groups can readily undergo nucleophilic substitution with a wide range of molecules, including amines and pyrroles, to form elaborate, three-dimensional hosts. northeastern.edu For instance, the direct reaction of tris-(bromomethyl)-2,4,6-trimethylbenzene with pyrrole (B145914) has been used to synthesize pyrrole-based tripodal receptors that show preferential binding for acetate (B1210297) anions. northeastern.edu

The tripodal framework derived from these precursors can be further elaborated to incorporate specific functional groups for molecular recognition, such as ureas and amides. The urea (B33335) functionality is exceptionally valuable in medicinal and supramolecular chemistry because its N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov This allows urea-based receptors to form multiple, stable hydrogen bonds with guest molecules, leading to strong and selective binding. nih.govnih.gov Similarly, amide groups are frequently used to build up complex receptor structures. nih.govsemanticscholar.org

The synthesis of these receptors often involves reacting a tris(bromomethyl) core with appropriate amine-containing building blocks to generate tripodal arms, which can then be terminated with urea or amide functionalities. thieme.de This modular approach allows for the fine-tuning of the receptor's cavity size, shape, and binding properties to target specific ions or molecules.

Table 2: Examples of Tris(bromomethyl) Precursors in Supramolecular Chemistry

| Tris(bromomethyl) Precursor | Synthesized Supramolecular Structure | Key Feature/Application |

|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Branched ligands, dendrimers sigmaaldrich.comresearchgate.net | C3-symmetric core for building complex architectures. researchgate.net |

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Cages, ion-pair receptors | Tripodal scaffold for host-guest chemistry. |

Structural Elucidation and Spectroscopic Analysis Techniques for 5 Bromomethyl 1,2,3 Trimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the proton and carbon frameworks of 5-(Bromomethyl)-1,2,3-trimethoxybenzene.

Proton NMR (¹H NMR) for Proton Environment Characterization